molecular formula C12H13NO2 B2457015 2-Ethyl-3-methyl-1H-indole-7-carboxylic acid CAS No. 876715-53-6

2-Ethyl-3-methyl-1H-indole-7-carboxylic acid

Cat. No.: B2457015
CAS No.: 876715-53-6
M. Wt: 203.241
InChI Key: BEHNSUINOFNASC-UHFFFAOYSA-N
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Description

2-Ethyl-3-methyl-1H-indole-7-carboxylic acid is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, with the molecular formula C12H13NO2, is characterized by an indole core substituted with ethyl, methyl, and carboxylic acid groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-methyl-1H-indole-7-carboxylic acid typically involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This method is efficient and yields the desired indole derivative.

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to optimize reaction conditions and improve yield and purity. The use of catalysts, such as copper iodide, is common to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-methyl-1H-indole-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

2-Ethyl-3-methyl-1H-indole-7-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-3-methyl-1H-indole-7-carboxylic acid involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For instance, it may interact with enzymes or receptors involved in cell signaling, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-3-methyl-1H-indole-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl, methyl, and carboxylic acid groups makes it a valuable compound for various applications .

Properties

IUPAC Name

2-ethyl-3-methyl-1H-indole-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-10-7(2)8-5-4-6-9(12(14)15)11(8)13-10/h4-6,13H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHNSUINOFNASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(N1)C(=CC=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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